5-(2,5-dibromophenyl)oxazole
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Overview
Description
5-(2,5-dibromophenyl)oxazole is a heterocyclic compound with the molecular formula C9H5Br2NO. It is characterized by the presence of an oxazole ring substituted with a dibromophenyl group at the 5-position.
Mechanism of Action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been found to impact a range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(2,5-dibromophenyl)oxazole . These factors can include pH, temperature, and the presence of other molecules, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dibromophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction of aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . The reaction proceeds through the formation of an intermediate that cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dibromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the oxazole ring.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction reactions can lead to changes in the oxidation state of the oxazole ring.
Scientific Research Applications
5-(2,5-dibromophenyl)oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Comparison
5-(2,5-dibromophenyl)oxazole is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-(2,5-dibromophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWHDGXDPHSKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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